molecular formula C19H22N4O3S2 B2922802 N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide CAS No. 851977-81-6

N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide

Cat. No.: B2922802
CAS No.: 851977-81-6
M. Wt: 418.53
InChI Key: JBAQILCZTJMFNQ-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a diethylamine group at the sulfonamide nitrogen and a hydrazinecarbonyl linker connecting to a 4-methylbenzo[d]thiazole moiety. The structure combines sulfonamide’s pharmacological relevance with the heterocyclic benzo[d]thiazole’s electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

N,N-diethyl-4-[[(4-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-4-23(5-2)28(25,26)15-11-9-14(10-12-15)18(24)21-22-19-20-17-13(3)7-6-8-16(17)27-19/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAQILCZTJMFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Varied Substituents on Benzo[d]thiazole

4-(2-(6-Ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide (CAS: 851979-96-9)
  • Key Differences : The ethoxy group at the 6-position of the benzothiazole ring replaces the 4-methyl group in the target compound. The sulfonamide nitrogen is dimethylated instead of diethylated.
  • Molecular Weight: Both compounds share the same molecular weight (420.5 g/mol) despite substituent differences, indicating similar sizes but distinct polarities . Synthesis: Prepared via hydrazine condensation, similar to methods in , but starting with ethoxy-substituted precursors .
4-(2-(4-Ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide (CAS: 851978-64-8)
  • Key Differences : Ethoxy substitution at the 4-position of benzothiazole and dimethyl sulfonamide.
  • Impact :
    • Steric Hindrance : The 4-ethoxy group may introduce steric effects in binding interactions compared to the 4-methyl group.
    • Solubility : Increased hydrophilicity due to the ethoxy group could enhance aqueous solubility relative to the methyl analog .

Sulfonamide Derivatives with Alternative Heterocycles

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(thiazol-5-yl)benzenesulfonamide (Compound 82, )
  • Key Differences : A thiophene-thiazole hybrid replaces the hydrazinecarbonyl-benzothiazole moiety.
  • Impact :
    • Bioactivity : The thiazol-5-yl group enhances π-π stacking in enzyme binding, as seen in anthrax lethal factor inhibition studies .
    • Spectral Data : Distinct ¹H NMR shifts (e.g., δ 8.2–8.4 ppm for thiazole protons) differentiate it from the target compound’s benzothiazole-hydrazine signals .
4-Methyl-N-(4-methyl-5-(1-(2-(5-methyl-4-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide (Compound 10b, )
  • Key Differences : Incorporates a diazenyl group and a second thiazole ring.
  • Impact :
    • Electronic Properties : The diazenyl group introduces conjugation, affecting UV-Vis absorption.
    • Melting Point : Higher melting point (251–253°C) due to extended planar structure and hydrogen bonding .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₉H₂₃N₅O₃S₂ 433.54 Not Reported Diethylsulfonamide, 4-methylbenzothiazole
4-(2-(6-Ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide C₁₈H₂₀N₄O₄S₂ 420.5 N/A Dimethylsulfonamide, 6-ethoxybenzothiazole
4-Methyl-N-(4-methyl-5-(1-(2-(5-methyl-4-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide C₂₃H₂₃N₇O₂S₃ 525.65 251–253 Diazenyl, dual thiazole rings
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(thiazol-5-yl)benzenesulfonamide C₁₉H₁₄N₄O₂S₃ 434.53 Not Reported Thiophene-thiazole hybrid

Biological Activity

N,N-Diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Synthesis

The compound features a complex structure that incorporates a benzenesulfonamide moiety, a hydrazinecarbonyl group, and a methylbenzo[d]thiazole unit. The synthesis typically involves the reaction of 4-methylbenzo[d]thiazole with hydrazine derivatives followed by sulfonamide formation. This multi-step synthesis allows for the introduction of various substituents that can influence biological activity.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promising results against various cancer cell lines. A study demonstrated that thiazole-bearing compounds had IC50 values lower than standard chemotherapeutics like doxorubicin, indicating potent cytotoxic activity against cancer cells .

CompoundCell LineIC50 (µM)
Compound 13Jurkat (Bcl-2)<10
Compound 14A-431<20

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiazole derivatives have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that the presence of the thiazole ring enhances the antimicrobial potency .

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anticonvulsant effects. Compounds derived from thiazole have shown significant activity in picrotoxin-induced seizure models, with some analogs providing complete protection against seizures at specific dosages .

The mechanisms underlying the biological activities of this compound involve various pathways:

  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation. For example, some compounds act as inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
  • Cell Cycle Arrest : Research indicates that thiazole-containing compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through interactions with cellular proteins such as Bcl-2 .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : In vitro studies showed that a derivative of this compound significantly inhibited tumor growth in human lung adenocarcinoma cells (A549), with an IC50 value indicating strong selectivity against cancerous cells compared to normal cells .
  • Antimicrobial Evaluation : A series of thiazole-based compounds were tested against multiple microbial strains, demonstrating broad-spectrum activity and low toxicity towards human cells .

Q & A

Q. Characterization :

  • Spectroscopy : FT-IR confirms carbonyl (C=O, ~1710 cm⁻¹) and N-H (~3269 cm⁻¹) stretches .
  • Chromatography : HPLC or TLC monitors reaction progress and purity.

How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?

Q. Advanced Computational Analysis

  • Density Functional Theory (DFT) :
    • Geometry Optimization : B3LYP/6-311G(d,p) basis set refines molecular geometry and predicts bond lengths/angles .
    • Electronic Properties : HOMO-LUMO gaps (e.g., 3.2–4.1 eV) indicate charge transfer potential. Molecular electrostatic potential (MEP) maps highlight nucleophilic/electrophilic regions .
  • Molecular Docking :
    • Protein Targets : Docked against 5-lipoxygenase (5LOF) or Nek2/Hec1 using AutoDock Vina. Binding affinities (ΔG = -8.2 to -9.5 kcal/mol) suggest inhibitory potential .
  • Software : Multiwfn analyzes electron localization function (ELF) and electrostatic potential (ESP) for wavefunction-derived properties .

Table 1 : Key DFT Parameters for the Compound

PropertyValue (DFT)Experimental (XRD)
C=O Bond Length (Å)1.231.22
HOMO-LUMO Gap (eV)3.8N/A
Dipole Moment (Debye)4.5N/A

What challenges arise in achieving regioselectivity during hydrazinecarbonyl group formation, and how are they mitigated?

Advanced Synthetic Challenges
Regioselectivity issues occur due to competing nucleophilic sites on the benzothiazole core. Strategies include:

  • Catalytic Control : Using acetic acid to protonate reactive sites, directing hydrazine attack to the 2-position of the benzothiazole ring .
  • Steric Effects : Bulky substituents (e.g., 4-methyl) on the benzothiazole reduce side reactions, improving yields to 85–92% .
  • Temperature Optimization : Refluxing in ethanol (4–5 hours) balances reaction rate and selectivity .

How does X-ray crystallography resolve conformational ambiguities in the sulfonamide-thiazole moiety?

Structural Analysis
Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Torsional Angles : Dihedral angles between the sulfonamide and benzothiazole groups (e.g., 75.3°), indicating non-planar geometry .
  • Hydrogen Bonding : Intra-molecular N-H···O=S interactions stabilize the conformation .
  • Packing Analysis : Crystallographic data (e.g., space group P2₁/c, Z = 4) show van der Waals interactions dominate lattice stability .

Q. Advanced Pharmacokinetics

  • SwissADME Predictions :
    • Lipophilicity : LogP = 2.8 (optimal for blood-brain barrier penetration).
    • Metabolic Stability : CYP3A4 susceptibility flagged via structural alerts (e.g., sulfonamide group) .
  • Toxicity : AMES test predictions indicate low mutagenic risk, but hepatotoxicity risks require in vitro validation .

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